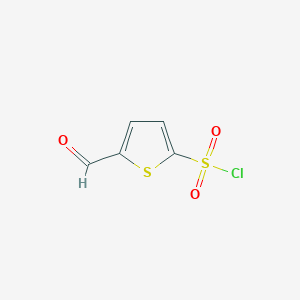

5-Formylthiophene-2-sulfonyl chloride

Description

Contextualization of Thiophene (B33073) Sulfonyl Chlorides as Key Synthetic Intermediates

Thiophene sulfonyl chlorides, in general, are recognized for their utility as key synthetic intermediates. The sulfonyl chloride group is highly reactive and serves as a versatile handle for introducing the thiophene sulfonyl moiety into various molecular scaffolds. This reactivity is primarily due to the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack.

The primary application of thiophene sulfonyl chlorides is in the synthesis of sulfonamides, which are formed through their reaction with primary and secondary amines. These sulfonamide derivatives are stable and represent a crucial structural motif in many biologically active compounds. Beyond sulfonamide formation, thiophene sulfonyl chlorides can react with other nucleophiles, such as alcohols to yield sulfonate esters and hydrazine (B178648) to form sulfonyl hydrazides.

The synthesis of thiophene sulfonyl chlorides is most commonly achieved through the direct electrophilic sulfonation of thiophene using chlorosulfonic acid. Alternative methods include a two-step process involving the initial sulfonation of thiophene to produce thiophene-2-sulfonic acid, followed by conversion to the sulfonyl chloride using a chlorinating agent.

Significance of Thiophene Heterocycles in Contemporary Organic and Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in organic and medicinal chemistry. nih.govresearchgate.netingentaconnect.com Its structural and electronic properties, which are in some ways analogous to benzene (B151609), allow it to serve as a bioisosteric replacement for the phenyl group in many drug candidates. cognizancejournal.com This substitution can significantly impact a molecule's physicochemical properties, such as solubility and metabolism, and enhance its interaction with biological targets. nih.gov

Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, anticonvulsant, and antioxidant properties. researchgate.netnih.gov The versatility of the thiophene ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological activity. ingentaconnect.com A number of FDA-approved drugs contain the thiophene moiety, highlighting its importance in drug discovery and development. nih.gov Notable examples include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug suprofen. nih.gov

Unique Structural Features and Synthetic Utility of 5-Formylthiophene-2-sulfonyl chloride

This compound possesses a unique combination of two highly reactive functional groups on the thiophene ring: a formyl group at the 5-position and a sulfonyl chloride group at the 2-position. This bifunctionality makes it a particularly valuable and versatile building block in organic synthesis.

The sulfonyl chloride group, as previously discussed, is a potent electrophile, readily reacting with a wide range of nucleophiles. The formyl group, an aldehyde, provides a site for nucleophilic addition and a variety of condensation reactions. The presence of both groups on the same thiophene core allows for sequential or, in some cases, simultaneous reactions, enabling the construction of complex molecular architectures. The relative positions of these groups also influence the reactivity and regioselectivity of synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H3ClO3S2 |

| Molecular Weight | 210.7 g/mol |

| CAS Number | 932783-58-9 |

Data sourced from available chemical databases. cymitquimica.com

Overview of Research Trajectories for Formyl and Sulfonyl Chloride Functionalized Thiophenes

Research involving thiophenes functionalized with both formyl and sulfonyl chloride groups is directed towards the synthesis of novel compounds with potential biological activity and applications in materials science. The dual reactivity of these molecules opens up numerous avenues for chemical modification.

One major research trajectory involves the synthesis of diverse libraries of sulfonamides by reacting the sulfonyl chloride group with a variety of amines. The formyl group can then be further modified through reactions such as oxidation, reduction, or conversion to other functional groups, leading to a wide array of structurally diverse molecules.

Another area of investigation focuses on utilizing the formyl group in condensation reactions to form larger conjugated systems. These systems are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The sulfonyl group can be used to tune the electronic properties of these materials.

Furthermore, the development of efficient and selective synthetic methods to access these bifunctional thiophenes is an ongoing area of research. This includes exploring one-pot procedures and novel catalytic systems to improve yields and reduce environmental impact. The synthesis of various 2-thiophenecarboxaldehyde derivatives and their examination for antibacterial action has been a subject of study. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-formylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO3S2/c6-11(8,9)5-2-1-4(3-7)10-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIKLKURYVPJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precise Synthetic Methodologies for 5 Formylthiophene 2 Sulfonyl Chloride

Direct Synthetic Routes to 5-Formylthiophene-2-sulfonyl chloride

These methods begin with a thiophene (B33073) derivative, typically 2-thiophenecarboxaldehyde, and introduce the sulfonyl chloride group at the C5 position.

This strategy involves the direct or indirect installation of a sulfonyl chloride group onto the 2-thiophenecarboxaldehyde scaffold.

Direct chlorosulfonation of 2-thiophenecarboxaldehyde can be challenging. A more common approach is the oxidative chlorination of a corresponding thiol or disulfide precursor. This multi-step process first involves creating a sulfur-based functional group at the 5-position, which is then oxidized and chlorinated to form the sulfonyl chloride. Several reagent systems are effective for this transformation.

Hydrogen peroxide in the presence of zirconium tetrachloride (H₂O₂/ZrCl₄) is an efficient system for the direct oxidative conversion of thiols and disulfides into their corresponding sulfonyl chlorides. organic-chemistry.org This method is noted for its high yields, very short reaction times, and mild conditions, avoiding the use of harsh reagents. organic-chemistry.org Similarly, reagents like sodium hypochlorite (B82951) (NaClO₂) or N-Chlorosuccinimide (NCS) can be used to achieve this oxidative chlorination. organic-chemistry.orgrsc.org For instance, a combination of NCS, tetrabutylammonium (B224687) chloride, and water can be used to generate sulfonyl chlorides in situ from thiols. organic-chemistry.org

| Precursor Class | Reagent System | Key Advantages |

| Thiols, Disulfides | H₂O₂ / ZrCl₄ | High purity, excellent yields, short reaction times. organic-chemistry.org |

| Thiols | NaClO₂ (Bleach) / HCl | Utilizes readily available and inexpensive reagents. rsc.org |

| Thiols | N-Chlorosuccinimide (NCS) / H₂O | Enables convenient one-pot synthesis of sulfonamides. organic-chemistry.org |

The regioselectivity of sulfonation on a substituted thiophene ring is dictated by the electronic properties of the existing substituent. The formyl group at the C2 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. In typical aromatic systems, this would direct incoming electrophiles to the meta-position (C4). However, in thiophene chemistry, the sulfur atom strongly directs electrophilic attack to the adjacent C2 and C5 positions. When the C2 position is occupied, the substitution occurs with high regioselectivity at the C5 position. Therefore, direct reaction with a sulfonating agent like chlorosulfonic acid is expected to yield the desired 5-substituted product, although conditions must be carefully controlled to avoid degradation of the starting material.

The Sandmeyer reaction provides a versatile method for converting an aromatic amino group into a variety of functional groups, including sulfonyl chlorides. wikipedia.orgnih.gov This pathway commences with 5-aminothiophene-2-carbaldehyde.

The process involves two key steps:

Diazotization: The primary amino group is treated with a nitrite (B80452) source (e.g., sodium nitrite, tert-butyl nitrite) in the presence of a strong acid (e.g., HCl) to form a highly reactive diazonium salt intermediate in situ. rsc.orgacs.orgnih.gov

Chlorosulfonylation: The diazonium salt is then reacted with a source of sulfur dioxide (SO₂) and a copper(I) chloride catalyst. acs.orgnih.gov Modern variations of this reaction utilize stable SO₂ surrogates like DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)). acs.orgnih.gov This method is known for its operational simplicity and inherent safety, as the energetic diazonium intermediate does not need to be isolated. acs.orgnih.gov The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from the copper(I) catalyst. wikipedia.org

| Starting Material | Key Reagents | Intermediate | Product |

| 5-Aminothiophene-2-carbaldehyde | 1. tert-Butyl nitrite, HCl2. DABSO (SO₂ surrogate), CuCl₂ | Thiophene-5-diazonium-2-carbaldehyde chloride | This compound |

Chlorosulfonation of Precursor Thiophene Derivatives

Synthetic Strategies for Introducing the Formyl Group onto Thiophene Scaffolds

This alternative approach begins with a thiophene ring that already possesses the sulfonyl chloride group and subsequently introduces the formyl group. The starting material for this route is thiophene-2-sulfonyl chloride.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgtcichemicals.comwikipedia.org The reaction utilizes a formylating agent known as the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. tcichemicals.comwikipedia.org

In this synthetic route, thiophene-2-sulfonyl chloride is treated with the Vilsmeier reagent. The sulfonyl chloride group is electron-withdrawing, which deactivates the ring. However, as with sulfonation, the directing influence of the ring sulfur atom preferentially activates the C5 position for electrophilic attack. researchgate.net The electrophilic Vilsmeier reagent (a chloroiminium ion) attacks the C5 position, leading to an iminium ion intermediate which, upon aqueous workup, is hydrolyzed to yield the final product, this compound. wikipedia.org The kinetic profile of this reaction on thiophene derivatives is dependent on the substrate's reactivity. rsc.org

| Starting Material | Reagents | Intermediate | Product |

| Thiophene-2-sulfonyl chloride | DMF, POCl₃ | Iminium ion adduct | This compound |

Directed Metalation and Subsequent Electrophilic Quenching with Formylating Reagents

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org For π-electron rich heterocycles like thiophene, deprotonation inherently favors the C-2 position due to the acidity of the proton, but a DMG can be used to steer the lithiation to other positions if needed. uwindsor.ca

The process involves two main steps:

Directed Lithiation: An appropriate thiophene precursor bearing a DMG is treated with a strong lithium base. The DMG chelates the lithium ion, positioning the base to abstract a proton from the neighboring carbon atom, resulting in a thermodynamically stable aryllithium intermediate. thieme-connect.de

Electrophilic Quenching: The newly formed nucleophilic aryllithium species is then "quenched" by an electrophile. To introduce a formyl group, common formylating reagents are employed. N,N-Dimethylformamide (DMF) is the most widely used electrophile for this purpose, which, after acidic workup, yields the desired aldehyde. researchgate.net

The choice of the directing group and reaction conditions is critical for achieving high yields and regioselectivity. Carboxamides and O-carbamates are particularly effective DMGs. thieme-connect.de

Table 1: Examples of Directed Metalation and Formylation of Thiophene Derivatives

| Thiophene Precursor | Directing Group | Base/Solvent | Formylating Reagent | Product | Ref. |

|---|---|---|---|---|---|

| 3-Methoxythiophene | -OCH₃ | n-BuLi / THF | DMF | 3-Methoxythiophene-2-carbaldehyde | researchgate.net |

| Thiophene-2-carboxamide | -CONH₂ | s-BuLi / TMEDA | DMF | 2-Formylthiophene-3-carboxamide | thieme-connect.de |

This interactive table summarizes key parameters for the formylation of thiophenes via directed metalation.

Multi-component Reactions Leading to Formylthiophenes

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. tcichemicals.commdpi.com They are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. tcichemicals.com For thiophene synthesis, the Gewald reaction is the most prominent MCR. derpharmachemica.com

The classical Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. derpharmachemica.com While the standard Gewald protocol does not directly yield a formylthiophene, modifications and other MCRs can be designed to incorporate a formyl group or a precursor. Thiophenes are important building blocks in pharmaceuticals and materials, making efficient synthetic strategies highly valuable. nih.govresearchgate.net

One strategy involves using a starting material that already contains a protected aldehyde functionality. Alternatively, novel MCRs can be developed that directly lead to the formation of the formylthiophene scaffold. Research in this area focuses on expanding the scope of known MCRs and discovering new reaction pathways to access diverse thiophene structures. nih.govresearchgate.net

Table 2: Key Features of Multi-Component Reactions in Thiophene Synthesis

| Reaction Name | Reactants | Key Product Feature | Advantages | Ref. |

|---|---|---|---|---|

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene | High functional group tolerance, operational simplicity | derpharmachemica.com |

This interactive table compares prominent multi-component reactions used for synthesizing thiophene cores.

Convergent and Divergent Approaches to this compound Architecture

The construction of the this compound framework can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves preparing separate fragments of the molecule that are later combined, while a divergent synthesis starts from a common intermediate that is elaborated into various target molecules. researchgate.netresearchgate.net

Stepwise Functionalization of Thiophene Ring Systems

A common and logical approach to synthesizing 2,5-disubstituted thiophenes is the stepwise functionalization of the parent heterocycle. This linear sequence requires robust and regioselective reactions to install each functional group in the correct position without interfering with existing groups. nih.gov The high reactivity of the thiophene ring allows for a range of electrophilic substitution reactions.

The synthetic sequence can proceed in two primary ways:

Formylation followed by Sulfonylation: Thiophene-2-carbaldehyde is a commercially available starting material. The challenge then becomes the selective introduction of the sulfonyl chloride group at the C-5 position. This can be achieved by chlorosulfonylation using chlorosulfonic acid.

Sulfonylation followed by Formylation: Alternatively, one could first prepare thiophene-2-sulfonyl chloride. bldpharm.com The subsequent introduction of the formyl group at the C-5 position would then typically be accomplished via a Vilsmeier-Haack reaction or through a metalation-formylation sequence as described previously.

Controlling the regioselectivity is paramount, as electrophilic substitution on a 2-substituted thiophene can lead to mixtures of products. acs.org

Late-Stage Introduction of Sulfonyl Chloride or Formyl Groups

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis, allowing for the introduction of key functional groups at the final stages of a synthetic route. This approach is highly valuable for preparing analogs of complex molecules and for radiolabeling studies. For this compound, LSF could involve introducing either the formyl or the sulfonyl chloride group onto a thiophene ring that is already elaborately substituted.

Late-Stage Sulfonyl Chloride Formation: Traditional methods for creating sulfonyl chlorides often require harsh conditions (e.g., using POCl₃ or SO₂Cl₂) that are incompatible with sensitive functional groups. nih.gov Recent advancements provide milder alternatives. For instance, primary sulfonamides can be converted into highly reactive sulfonyl chlorides under mild conditions using a pyrylium (B1242799) salt activator (Pyry-BF₄). nih.govresearchgate.net This method exhibits high chemoselectivity and tolerates a wide array of functional groups, making it ideal for LSF. nih.gov

Late-Stage Formylation: C-H activation provides a direct and atom-economical method for introducing formyl groups. Palladium-catalyzed C-H functionalization, for example, can selectively introduce functionality without the need for pre-functionalized substrates like organohalides or organometallics. nih.gov

Cross-Coupling Methodologies for Thiophene Linkage (e.g., Suzuki coupling for formyl-bithiophenes)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, particularly in the synthesis of conjugated systems for materials science. youtube.com Reactions like Suzuki, Stille, and Negishi couplings are routinely used to link thiophene units to other aromatic or heteroaromatic rings.

To participate in these reactions, the thiophene must be appropriately functionalized. For instance, in a Suzuki coupling , a boronic acid or ester derivative of formylthiophene would be coupled with an aryl halide. Conversely, a halogenated formylthiophene could be coupled with an arylboronic acid. The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide variety of functional groups. documentsdelivered.comresearchgate.net

These methodologies are crucial for extending the this compound core into more complex structures, such as oligomers and polymers for electronic applications, or for linking it to other pharmacophores in drug discovery. chemrxiv.org

Table 3: Common Cross-Coupling Reactions for Thiophene Functionalization

| Reaction | Organometallic Reagent (R¹-M) | Electrophile (R²-X) | Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid/Ester | Aryl/Heteroaryl Halide/Triflate | Pd(0) complex + Base | Mild conditions, commercially available reagents, low toxicity of boron byproducts. |

| Stille Coupling | Aryl/Heteroaryl Stannane (B1208499) | Aryl/Heteroaryl Halide/Triflate | Pd(0) complex | High functional group tolerance, neutral conditions. |

| Negishi Coupling | Aryl/Heteroaryl Organozinc | Aryl/Heteroaryl Halide | Pd(0) or Ni(0) complex | High reactivity of organozinc reagent. |

| Heck Coupling | Alkene | Aryl/Heteroaryl Halide | Pd(0) complex + Base | Forms C-C bond to an sp² carbon of an alkene. |

This interactive table outlines major cross-coupling reactions used to create C-C bonds with thiophene rings.

Methodological Advancements and Green Chemistry Considerations in Synthesis

In line with the principles of green chemistry, modern synthetic routes aim to minimize waste, reduce energy consumption, and use less hazardous substances. nih.gov In the context of thiophene synthesis, this has led to significant innovations.

Green Solvents and Catalysis: There is a growing trend to replace traditional volatile organic solvents with greener alternatives. Water, deep eutectic solvents, and ionic liquids have been explored for thiophene synthesis. rsc.orgunito.it Furthermore, the development of catalytic direct C–H arylation of thiophenes in water represents a significant step towards more sustainable processes. unito.it

Atom Economy and Process Efficiency: Multi-component reactions inherently possess high atom economy. derpharmachemica.com Microwave-assisted organic synthesis (MAOS) has also been applied to thiophene synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating. derpharmachemica.com

Avoiding Hazardous Reagents: Methodological advancements focus on replacing stoichiometric and often hazardous reagents. For example, metal-free reactions for thiophene synthesis, such as the cyclization of alkynols with elemental sulfur, are being developed. organic-chemistry.org Similarly, milder methods for generating sulfonyl chlorides that avoid reagents like thionyl chloride or chlorosulfonic acid contribute to safer and more environmentally benign synthetic protocols. organic-chemistry.orgresearchgate.net These advancements are crucial for developing sustainable manufacturing processes for this compound and its derivatives.

Atom Economy and Efficiency in Reaction Design

Atom economy is a critical principle in green chemistry that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product. Traditional methods for synthesizing aryl sulfonyl chlorides, such as direct chlorosulfonation with chlorosulfuric acid, often exhibit poor atom economy due to the formation of significant quantities of waste byproducts. wikipedia.org

The direct chlorosulfonation of 2-thiophenecarboxaldehyde, for instance, typically uses an excess of chlorosulfuric acid, which acts as both reactant and solvent, generating stoichiometric amounts of sulfuric acid and hydrogen chloride as byproducts. wikipedia.org This not only reduces the atom economy but also creates challenges for waste disposal.

Modern synthetic design focuses on alternative routes with improved efficiency. One such approach is the oxidative chlorosulfonation of a corresponding thiol or disulfide precursor (e.g., 5-formylthiophene-2-thiol). These methods often utilize cleaner oxidizing agents and can proceed under milder conditions. For example, bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts has been described as a clean and economical route to sulfonyl chlorides. organic-chemistry.org Another efficient method involves the use of N-chlorosuccinimide (NCS) in conjunction with an acid, which can provide high yields while the succinimide (B58015) byproduct can potentially be recovered and reconverted to NCS. researchgate.net Photocatalytic methods that generate sulfonyl chlorides from aryldiazonium salts also represent a move towards greater efficiency and milder conditions. nih.govacs.org

| Synthetic Route | Key Reagents | Major Byproducts | Relative Atom Economy | Reference |

|---|---|---|---|---|

| Direct Chlorosulfonation | 2-Thiophenecarboxaldehyde, Chlorosulfuric Acid (excess) | H₂SO₄, HCl | Low | wikipedia.org |

| Oxidative Chlorination of Thiol | 5-Formylthiophene-2-thiol, Oxone, KCl | KHSO₄ | Moderate | rsc.org |

| NCS-mediated Chlorosulfonation | S-alkylisothiourea salt of 5-formylthiophene, NCS, HCl | Succinimide, NH₄Cl | Moderate-High (byproduct recyclable) | organic-chemistry.orgresearchgate.net |

| Photocatalytic Sandmeyer-type Reaction | 5-Formyl-2-aminothiophene → Diazonium Salt, SO₂, CuCl₂ | N₂, CuCl | High | nih.govacs.org |

Solvent Selection and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are paramount for maximizing the yield and purity of this compound. The sulfonyl chloride group is susceptible to hydrolysis, making solvent selection and the control of water content critical. wikipedia.orgacs.org

Traditionally, reactions like chlorosulfonation are performed in an excess of the chlorosulfonating agent or in inert organic solvents like dichloromethane (B109758) or chloroform. Sandmeyer-type reactions for sulfonyl chloride synthesis have historically used glacial acetic acid to minimize water content and maintain low temperatures (typically below 5 °C) to ensure the stability of the diazonium salt intermediate. nih.govacs.org

However, contemporary research emphasizes the use of more environmentally benign solvent systems. Recent developments have demonstrated the viability of aqueous process chemistry for preparing aryl sulfonyl chlorides. acs.org In these systems, the reaction is carried out in an aqueous acidic medium. The desired sulfonyl chloride product, being poorly soluble in water, precipitates directly from the reaction mixture. This precipitation offers a significant advantage by protecting the product from hydrolysis, simplifying isolation, and often yielding a high-purity product without extensive extraction procedures. acs.org This approach is also safer and more robust for scaling up. acs.org

Optimization of other conditions is also crucial. For photocatalytic syntheses, acetonitrile (B52724) is a common solvent choice due to its ability to dissolve the various reaction components, including the catalyst and substrates, allowing the reaction to proceed efficiently in a single phase. nih.govacs.org Temperature control remains vital; while photocatalytic reactions can often run at room temperature, traditional electrophilic substitutions may require careful cooling to prevent side reactions or decomposition. acs.org

| Methodology | Typical Solvent | Key Conditions | Rationale / Advantages | Reference |

|---|---|---|---|---|

| Sandmeyer-type Reaction (Traditional) | Glacial Acetic Acid | < 5 °C, Anhydrous | Minimizes water, stabilizes diazonium salt. | nih.gov |

| Sandmeyer-type Reaction (Aqueous Process) | Water / aq. HCl | 0-5 °C, SO₂ source (e.g., SOCl₂) | Product precipitates, preventing hydrolysis; safer, greener. | acs.org |

| Photocatalytic Synthesis | Acetonitrile or Dichloromethane | Room Temperature, Visible Light Irradiation | Mild conditions, good solubility of components. | acs.org |

| Oxidative Chlorination | Water | Room Temperature | Environmentally benign, simple workup. | rsc.org |

Catalyst Development for Enhanced Selectivity and Yield

Catalysis is essential for achieving high yield and selectivity in the synthesis of this compound. The primary role of the catalyst is to facilitate the electrophilic attack on the electron-deficient thiophene ring.

The classic Meerwein modification of the Sandmeyer reaction employs copper salts, such as copper(I) chloride or copper(II) chloride, as catalysts. acs.orgacs.org These catalysts facilitate the single-electron transfer (SET) process that generates an aryl radical from the diazonium salt, which then reacts with sulfur dioxide. This method has proven effective for a range of electron-deficient and electron-neutral aryl substrates. acs.org For direct chlorination of thiophenes, iodine has been reported as a catalyst that enhances directive substitution. google.com

More recent advancements focus on photoredox catalysis, which allows reactions to proceed under very mild conditions using visible light. A variety of catalysts have been developed for these transformations.

Heterogeneous Photocatalysts : Materials like potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, have been successfully used as metal-free, heterogeneous photocatalysts. nih.govacs.org These catalysts are sustainable, easily separable from the reaction mixture, and can be recycled, offering economic and environmental benefits.

Homogeneous Metal Complexes : Iridium- and copper-based photocatalysts are also highly effective. thieme-connect.comresearchgate.net For instance, fac-Ir(ppy)₃ and various Cu(I) complexes can efficiently catalyze sulfonyl radical generation from sulfonyl chlorides for addition reactions, and analogous mechanisms can be applied to their synthesis. thieme-connect.comresearchgate.net These methods are valued for their high functional group tolerance.

The proposed mechanism for these photocatalytic reactions often involves the generation of a sulfonyl radical via a single-electron transfer from the excited photocatalyst. This radical species is then involved in the key bond-forming step. The mild conditions of photocatalysis are particularly advantageous for substrates with sensitive functional groups like the aldehyde in 2-thiophenecarboxaldehyde.

| Catalyst Type | Example(s) | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Metal Salt | CuCl, CuCl₂ | Sandmeyer-type Chlorosulfonylation | Well-established, effective for electron-deficient rings. | acs.orgacs.org |

| Halogen | Iodine | Direct Ring Chlorination | Enhances directive substitution. | google.com |

| Heterogeneous Photocatalyst | Potassium Poly(heptazine imide) (K-PHI) | Photocatalytic Chlorosulfonylation | Metal-free, recyclable, sustainable. | nih.govacs.org |

| Homogeneous Photocatalyst | fac-Ir(ppy)₃, [Cu(dmp)₂Cl]Cl | Visible-Light-Mediated Chlorosulfonylation | Mild conditions, high functional group tolerance. | thieme-connect.comresearchgate.net |

| Transition Metal Complex | Palladium-based catalysts | Cross-Coupling Chlorosulfonylation | Alternative route from arylboronic acids. | nih.gov |

Mechanistic Reactivity Investigations of 5 Formylthiophene 2 Sulfonyl Chloride

Chemical Transformations Involving the Sulfonyl Chloride Group

The sulfonyl chloride functional group is a cornerstone in sulfur-based organic chemistry, acting as a powerful electrophile. Its reactions are central to the synthesis of numerous sulfur-containing compounds. The primary mode of reactivity involves the nucleophilic attack at the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group. This reactivity profile allows for the formation of stable bonds with a variety of nucleophiles, most notably nitrogen and oxygen nucleophiles. Furthermore, the sulfonyl chloride group can be a precursor to reactive sulfur-containing intermediates under specific conditions. researchgate.netnih.gov

The most prevalent reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. This pathway is fundamental to the synthesis of sulfonamides and sulfonate esters, which are significant classes of compounds in medicinal chemistry and materials science. nih.govucl.ac.uk The reaction mechanism involves the attack of a nucleophile on the sulfur atom, forming a transient intermediate which then collapses, expelling the chloride ion.

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for the synthesis of sulfonamides. rsc.orgcbijournal.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. mdpi.com

Scope: The scope of this reaction is broad, encompassing a wide variety of amines. Primary amines generally react more rapidly than secondary amines due to lower steric hindrance and higher nucleophilicity. rsc.orgcbijournal.com Aromatic amines are also suitable substrates, and the reaction is often not significantly affected by the electronic nature of substituents on the aromatic ring. rsc.org The reaction can be performed under various conditions, including in aprotic solvents with a base or under two-phase Schotten-Baumann conditions. mdpi.com

Limitations: A primary limitation is the lower reactivity of sterically hindered or electron-deficient amines, which may require harsher conditions or longer reaction times. cbijournal.com Another potential issue with primary amines is the possibility of double sulfonylation (disulfonylation) to form a bis-sulfonylated product, although this is often avoidable under controlled conditions. rsc.org Furthermore, the hydrolytic instability of sulfonyl chlorides can lead to lower yields if the reaction is not conducted under anhydrous conditions. nih.govwur.nl

Catalytic and Alternative Approaches: To overcome some of these limitations, various methods have been developed. Microwave-assisted synthesis has been shown to accelerate the reaction, leading to higher yields in shorter times, often without the need for a base or catalyst. rsc.org This method can also preserve the stereochemical integrity of chiral substrates like amino acid esters. rsc.org Other approaches include the use of catalysts such as CsF-Celite, various metal oxides (ZnO, MgO), or performing the reaction in water. rsc.org

Table 1: Illustrative Scope of Sulfonamide Formation from Sulfonyl Chlorides and Various Amines This table presents representative examples of sulfonylation reactions. The specific substrate is generalized to ArSO₂Cl to illustrate the broad applicability.

| Entry | Amine | Product | Typical Conditions | Yield (%) |

| 1 | Aniline | N-Phenylbenzenesulfonamide | Pyridine, 0-25 °C | ~100 |

| 2 | p-Toluidine | N-(p-tolyl)benzenesulfonamide | Pyridine, 0-25 °C | ~100 |

| 3 | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | CH₂Cl₂, Et₃N, PPh₃ | 62 |

| 4 | Cyclohexylamine | N-Cyclohexyl-4-methylbenzenesulfonamide | CH₂Cl₂, Et₃N, PPh₃ | 65 |

| 5 | tert-Butylamine | N-(tert-butyl)benzenesulfonamide | CH₂Cl₂, Et₃N, PPh₃ | 92 |

| 6 | Ethyl 2-aminoacetate HCl | Ethyl 2-(N-(tosyl)amino)acetate | Microwave, 10 min | 85 |

As an alternative to the often hydrolytically sensitive sulfonyl chlorides, sulfur-phenolate exchange (SuPhenEx) has emerged as a viable method for synthesizing sulfonamides. nih.govwur.nl This approach utilizes stable sulfonate esters, such as 4-nitrophenyl sulfonates, as starting materials. nih.gov The p-nitrophenolate moiety serves as an excellent leaving group, facilitating the reaction with amines at room temperature without the need for catalysts or harsh conditions. nih.govwur.nl This method offers a fluorine-free alternative to the related Sulfur-Fluoride Exchange (SuFEx) chemistry and avoids the handling of reactive sulfonyl chlorides, potentially leading to cleaner reactions and higher yields, especially when working with sensitive substrates. nih.govwur.nlnih.govtju.edu.cn

Beyond direct substitution, sulfonyl chlorides can act as precursors to highly reactive sulfur-containing intermediates.

Sulfonyl Radicals: Sulfonyl radicals (R-SO₂•) can be generated from sulfonyl chlorides through various methods, including photoredox catalysis. researchgate.netcam.ac.uk Visible-light photoredox catalysis provides a mild method for generating these radicals, which can then participate in a range of carbon-sulfur bond-forming reactions. cam.ac.uk For instance, sulfonyl radicals generated this way can be trapped by electron-deficient olefins to form new sulfones. cam.ac.uk This radical-mediated pathway offers a distinct reactivity profile compared to the ionic pathways typical for sulfonyl chlorides.

Sulfenes: Sulfenes (R₂C=SO₂) are highly reactive intermediates that can be generated from sulfonyl chlorides by elimination of HCl using a base. These intermediates are implicated in certain reactions of sulfonyl chlorides, although their transient nature makes them difficult to isolate. They readily undergo reactions such as cycloadditions. researchgate.net

Sulfonyl chlorides, or the sulfene (B1252967) intermediates derived from them, can participate in cycloaddition reactions. researchgate.net Specifically, [2+2] annulation reactions between sulfenes and electron-rich alkenes (like enamines) or ketene (B1206846) acetals can occur to form four-membered thietane (B1214591) 1,1-dioxide rings. While direct [2+2] cycloadditions involving the S=O bond of the sulfonyl chloride itself are less common, the generation of sulfene intermediates opens up this reaction pathway. Other cycloaddition reactions, such as the [3+2] cycloaddition of thiocarbonyl ylides (which can be derived from sulfur-containing precursors), are also used to synthesize sulfur-containing heterocyclic rings like tetrahydrothiophenes. researchgate.net

Sulfonyl chlorides are key reagents for the addition of sulfonyl groups across unsaturated bonds in alkenes and alkynes. researchgate.net These reactions, which can be promoted by transition metals or radical initiators, expand the synthetic utility of sulfonyl chlorides beyond simple substitution.

Chlorosulfonylation: This reaction involves the addition of both the sulfonyl group and the chlorine atom across a double or triple bond.

Sulfonylation: In this process, the sulfonyl group is added to an unsaturated compound, often with the concomitant addition of another atom or group (like hydrogen) or through a substitution reaction on an aromatic ring (sulfonylation of aromatics). researchgate.net

Sulfenylation: While sulfonyl chlorides are primarily sources of R-SO₂ groups, they can be reduced in situ to generate sulfenylating agents (R-S⁺ equivalents), although this is less direct. More commonly, sulfenyl chlorides (R-SCl) are used for sulfenylation reactions. researchgate.netnih.gov

These reactions provide powerful methods for synthesizing complex sulfur-containing molecules, such as vinyl sulfones and other functionalized sulfones, from simple unsaturated precursors. researchgate.net

Nucleophilic Acyl Substitution for Sulfonamide and Sulfonate Ester Formation

Chemical Transformations Involving the Aldehyde Group

The aldehyde group in 5-Formylthiophene-2-sulfonyl chloride is a versatile handle for a variety of chemical transformations, including condensation reactions, oxidation and reduction, and carbon-carbon bond-forming reactions.

Condensation Reactions with Nitrogen and Carbon Nucleophiles (e.g., Schiff base formation, Knoevenagel condensation)

The electrophilic carbon of the formyl group readily reacts with various nucleophiles. The formation of Schiff bases, for instance, occurs through the condensation of the aldehyde with primary amines. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of thiophene-2-carboxaldehydes suggests that this reaction proceeds efficiently. The resulting imine can serve as a valuable intermediate for the synthesis of more complex heterocyclic systems.

Knoevenagel condensation, a reaction between an aldehyde and an active methylene (B1212753) compound, is another important transformation. This reaction, typically base-catalyzed, leads to the formation of a new carbon-carbon double bond. The reaction of this compound with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) is expected to yield the corresponding 5-(2,2-dicyanovinyl)thiophene-2-sulfonyl chloride or ethyl 2-cyano-3-(5-(sulfonylchloride)thiophen-2-yl)acrylate, respectively. The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product.

A representative Knoevenagel condensation reaction is outlined in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Malononitrile | Piperidine | 5-(2,2-Dicyanovinyl)thiophene-2-sulfonyl chloride |

| This compound | Ethyl cyanoacetate | Sodium ethoxide | Ethyl 2-cyano-3-(5-(sulfonylchloride)thiophen-2-yl)acrylate |

Oxidation and Reduction Pathways of the Formyl Moiety

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the formyl group to a carboxylic acid can be achieved using various oxidizing agents. A common method involves the use of potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). For instance, the oxidation of the closely related 5-chlorothiophene-2-formaldehyde to 5-chlorothiophene-2-carboxylic acid is a known transformation, suggesting a similar pathway for the sulfonyl chloride derivative. This transformation is crucial for the synthesis of thiophene-2,5-dicarboxylic acid derivatives, which are valuable monomers for polymers.

| Starting Material | Oxidizing Agent | Product |

| This compound | Potassium permanganate | 5-(Sulfonylchloride)thiophene-2-carboxylic acid |

Reduction: The formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride (B1222165) (NaBH4). The sulfonyl chloride group is generally stable under these conditions, allowing for chemoselective reduction of the aldehyde. More potent reducing agents, such as lithium aluminum hydride (LiAlH4), would likely reduce both the aldehyde and the sulfonyl chloride. The resulting 5-(hydroxymethyl)thiophene-2-sulfonyl chloride can be a useful intermediate for further functionalization.

| Starting Material | Reducing Agent | Product |

| This compound | Sodium borohydride | 5-(Hydroxymethyl)thiophene-2-sulfonyl chloride |

Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The aldehyde group is an excellent electrophile for carbon-carbon bond formation through reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide to form an alkene. The reaction proceeds through a betaine (B1666868) intermediate, which collapses to an oxaphosphetane, and then fragments to yield the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Horner-Wadsworth-Emmons Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. This reaction typically provides excellent stereocontrol, favoring the formation of the (E)-alkene. The reaction of this compound with a stabilized phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, would be expected to yield the corresponding (E)-ethyl 3-(5-(sulfonylchloride)thiophen-2-yl)acrylate.

| Reaction | Reagent | Product |

| Wittig Reaction | Methyltriphenylphosphonium bromide / n-BuLi | 5-(Vinyl)thiophene-2-sulfonyl chloride |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / NaH | (E)-Ethyl 3-(5-(sulfonylchloride)thiophen-2-yl)acrylate |

Intramolecular and Intermolecular Reactivity Synergies and Conflicts

The presence of both an aldehyde and a sulfonyl chloride group on the same thiophene (B33073) ring gives rise to interesting reactivity patterns, including challenges in chemoselectivity and the need for strategic use of protecting groups.

Chemoselectivity Challenges in Dual-Functionalized Systems

The dual functionality of this compound presents a significant chemoselectivity challenge. The sulfonyl chloride is a strong electrophile, susceptible to nucleophilic attack, while the aldehyde is also an electrophilic center. When reacting with a nucleophile, a competition between reaction at the formyl carbon and the sulfonyl sulfur can occur.

For example, when treating the compound with an amine, both Schiff base formation at the aldehyde and sulfonamide formation at the sulfonyl chloride are possible. The outcome of the reaction will depend on the nature of the amine (primary vs. secondary), the reaction conditions (temperature, solvent, and catalyst), and the relative reactivity of the two functional groups. Generally, primary amines are more likely to form Schiff bases with the aldehyde, while both primary and secondary amines can react with the sulfonyl chloride to form sulfonamides.

Protecting Group Strategies for Orthogonal Reactivity Control

To overcome the chemoselectivity challenges and achieve selective transformations, the use of protecting groups is often necessary. An orthogonal protecting group strategy allows for the selective protection and deprotection of one functional group while the other remains reactive.

For instance, to selectively perform a reaction at the sulfonyl chloride group, the aldehyde can be protected as an acetal (B89532). The acetal is stable to many reagents that react with sulfonyl chlorides but can be easily removed under acidic conditions to regenerate the aldehyde.

Conversely, if a reaction is desired at the aldehyde group in the presence of a reagent that would also react with the sulfonyl chloride, the sulfonyl chloride could potentially be temporarily converted to a less reactive derivative, although this is less common. A more straightforward approach would be to introduce the sulfonyl chloride functionality after the desired transformations on the aldehyde have been completed.

The table below illustrates a potential protecting group strategy:

| Functional Group to Protect | Protecting Group | Protection Conditions | Deprotection Conditions |

| Aldehyde | Acetal (e.g., from ethylene (B1197577) glycol) | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) | Aqueous acid (e.g., HCl) |

By employing such strategies, chemists can navigate the complex reactivity of this compound and utilize it as a versatile building block for the synthesis of a wide range of thiophene derivatives.

Advanced Mechanistic Elucidation Studies

Advanced mechanistic studies are crucial for a comprehensive understanding of the reactivity of this compound. These investigations move beyond simple product analysis to probe the intricate details of reaction pathways, including the identification of transient intermediates and the characterization of transition states. By employing a combination of sophisticated spectroscopic, isotopic, and computational techniques, a detailed picture of the electronic and structural changes that occur during a chemical transformation can be developed.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is a powerful tool for elucidating reaction mechanisms. Techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, when applied in situ, can provide real-time information about the species present in a reaction mixture.

While specific spectroscopic studies monitoring the reaction intermediates of this compound are not extensively detailed in publicly available literature, the methodology is well-established. For sulfonyl chlorides, reactions often proceed through highly reactive intermediates. nih.gov For instance, in reactions with nucleophiles, the formation of transient addition-elimination complexes or other fleeting species could be hypothesized.

A typical experimental setup would involve initiating the reaction of this compound with a chosen reactant directly within an NMR tube or a specialized IR cell. By acquiring spectra at regular intervals, the appearance and disappearance of signals corresponding to reactants, intermediates, and products can be tracked. For example, changes in the chemical shifts of the thiophene ring protons or the formyl proton in the ¹H NMR spectrum could indicate the formation of an intermediate complex. Similarly, the emergence of new vibrational bands in the IR spectrum could signal the presence of transient functional groups. These techniques provide invaluable, direct evidence for proposed mechanistic pathways.

Isotopic Labeling Experiments for Pathway Confirmation

Isotopic labeling is a definitive method used to trace the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for or against a proposed mechanism. researchgate.net This involves replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁸O, or ²H) and then determining the position of that isotope in the final product(s). google.com

For this compound, several isotopic labeling experiments could be designed to confirm reaction pathways. For example, to investigate the mechanism of nucleophilic substitution at the sulfonyl group, one of the sulfonyl oxygen atoms could be replaced with ¹⁸O.

Hypothetical ¹⁸O Labeling Experiment:

Synthesis: this compound would be synthesized using an ¹⁸O-labeled sulfonating agent.

Reaction: The ¹⁸O-labeled sulfonyl chloride would be reacted with a nucleophile, for example, an amine to form a sulfonamide.

Analysis: The resulting sulfonamide product would be analyzed by mass spectrometry to determine if the ¹⁸O label has been retained or lost.

If the reaction proceeds through a direct nucleophilic attack on the sulfur atom with displacement of the chloride (an Sₙ2-like mechanism), the ¹⁸O label would be fully retained in the product. Conversely, if the mechanism involved the formation of an intermediate where the sulfonyl oxygens become equivalent (which is less common for sulfonyl chlorides), a different distribution of the label might be observed. Such experiments provide clear, actionable data that can differentiate between plausible mechanistic pathways. nih.govchemrxiv.org

Computational Chemistry Approaches to Reaction Mechanisms

In the absence of direct experimental observation, computational chemistry serves as a powerful predictive tool for exploring reaction mechanisms. researchgate.net By modeling the energies and structures of reactants, intermediates, transition states, and products, a detailed map of the potential energy surface of a reaction can be constructed.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and is particularly effective for studying reaction mechanisms. bohrium.comorientjchem.org DFT calculations can be used to locate and characterize the geometry of transition states—the highest energy point along a reaction coordinate. The calculated energy of this transition state provides the activation energy barrier for the reaction, which is directly related to the reaction rate.

For a reaction involving this compound, such as its hydrolysis, DFT calculations could be employed to model the approach of a water molecule to the sulfonyl group. The calculations would identify the transition state structure for the nucleophilic attack on the sulfur atom and compute the associated activation energy. By comparing the activation energies for different possible pathways (e.g., concerted vs. stepwise), the most energetically favorable mechanism can be determined.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.4 |

| Intermediate | +5.2 |

| Products | -15.8 |

Note: Data are hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgpku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). ucsb.eduyoutube.com

An FMO analysis of this compound would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. The LUMO would likely be centered on the electrophilic sulfur atom of the sulfonyl chloride group, indicating that this is the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 2: Illustrative Frontier Orbital Energies

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -7.8 | -1.5 | 6.3 |

| Nucleophile (e.g., Aniline) | -5.1 | +0.2 | 5.3 |

Note: Data are hypothetical and for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a clear picture of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, an MEP map would be generated through computational calculations. It is expected that the map would show a significant region of positive electrostatic potential (typically colored blue) around the sulfur atom of the sulfonyl chloride group, confirming its high electrophilicity and susceptibility to nucleophilic attack. The oxygen atoms of the sulfonyl and formyl groups would exhibit negative potential (colored red), indicating their electron-rich nature. This visual analysis of charge distribution complements FMO theory by providing an intuitive guide to the reactive sites of the molecule. researchgate.net

Synthetic Derivatization and Analogue Development of 5 Formylthiophene 2 Sulfonyl Chloride

Design and Synthesis of Sulfonamide Derivatives

The sulfonyl chloride group of 5-Formylthiophene-2-sulfonyl chloride is a highly reactive site for nucleophilic substitution, primarily with amines, to yield a wide array of sulfonamides. This reaction is fundamental to the derivatization of this scaffold.

Structural Diversity through Amine Reactivity

The reaction of this compound with primary or secondary amines is the most direct method for synthesizing thiophene-based sulfonamides. proquest.com This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The structural diversity of the resulting sulfonamide library is dictated by the choice of the amine reactant. A wide range of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to introduce various functionalities and steric properties to the final molecule. This versatility allows for the systematic exploration of the chemical space around the thiophene (B33073) sulfonamide core. researchgate.netnih.gov

Below is a representative table illustrating the generation of diverse sulfonamide derivatives from this compound and various amine nucleophiles.

| Amine Reactant (H-NR¹R²) | Amine Type | Resulting Sulfonamide Structure | Substituent Group (-NR¹R²) |

|---|---|---|---|

| Aniline | Aromatic Primary |  | -NHPh |

| Benzylamine | Aliphatic Primary |  | -NHCH₂Ph |

| Piperidine | Aliphatic Secondary |  | -N(CH₂)₅ |

| 2-Aminopyridine (B139424) | Heterocyclic Primary |  | -NH(2-pyridyl) |

Investigation of Tautomeric Forms

In sulfonamides derived from the reaction of this compound with N-heterocyclic amines (such as 2-aminopyridine or 2-aminothiazole), the possibility of prototropic tautomerism arises. clockss.org Specifically, a dynamic equilibrium can exist between the sulfonamide (N-sulfonylamine) form and the sulfonimide (N-sulfonylimine) form. rsc.orgresearchgate.netrsc.org

This equilibrium is influenced by several factors, including the electronic nature of the heterocyclic ring and the polarity of the solvent. researchgate.net Density Functional Theory (DFT) studies on related N-heterocyclic arenesulfonamides have shown that while the energy difference between the two tautomers can be small (less than 6 kcal/mol) in the gas phase, favoring the sulfonamide form, an increase in solvent polarity can shift the equilibrium to favor the sulfonimide tautomer. rsc.orgresearchgate.netrsc.org For example, in some N-(pyridin-2-yl)sulfonamides, the sulfonimide form is stabilized by the delocalization of charge and can be the predominant species in polar solvents. rsc.orgdaneshyari.com This tautomerism is a critical consideration as the different forms present distinct hydrogen bonding patterns and electronic distributions, which can significantly impact their chemical and biological properties.

Conformational Analysis of Sulfonamide Linkages

For aryl sulfonamides where there are no substituents in the ortho position to the sulfonamide group, the preferred conformation typically features the S-N bond oriented nearly perpendicular to the plane of the aromatic ring. mdpi.com Two main conformers are often identified, differing in the rotation around the S-N bond, which positions the amino group's hydrogens either eclipsing or staggering the sulfonyl oxygens. The rotational barriers around the aryl-S and S-N bonds are generally lower than those in corresponding amides, lending sulfonamides greater conformational flexibility. mdpi.com These conformational preferences are key to understanding how these molecules might orient themselves in complex environments.

Transformations of the Formyl Group for Enhanced Functionality

The formyl group on the thiophene ring provides a second reactive handle for synthetic modification, allowing for the introduction of a variety of other functional groups and the extension of the molecular scaffold.

Acetal (B89532) and Dioxolane Protecting Groups for Selective Functionalization

To perform selective chemical transformations on the sulfonyl chloride moiety (or its sulfonamide derivative) without interference from the reactive aldehyde, the formyl group can be reversibly protected. A common and effective strategy is the conversion of the aldehyde to a cyclic acetal, such as a 1,3-dioxolane (B20135). organic-chemistry.org

This protection is typically achieved by reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water. organic-chemistry.orgsmolecule.com The resulting 1,3-dioxolane is stable to a wide range of reagents, including nucleophiles and bases, thus allowing for the unhindered derivatization of the sulfonyl chloride group. Subsequent deprotection to regenerate the aldehyde is readily accomplished by hydrolysis with aqueous acid. smolecule.comresearchgate.net This protection-deprotection sequence is a crucial tool for enabling multi-step synthetic routes.

Derivatization to Carboxylic Acid, Ester, and Alcohol Functional Groups

The formyl group can be converted into several other important functional groups, significantly broadening the range of accessible analogues.

Carboxylic Acid: The formyl group can be readily oxidized to a carboxylic acid, yielding 5-carboxythiophene-2-sulfonamide derivatives. sigmaaldrich.comchemscene.combldpharm.com Standard oxidizing agents for aldehyde-to-carboxylic acid conversion can be employed for this purpose. The resulting carboxylic acid provides a new site for further derivatization, such as amide bond formation.

Ester: Esters can be synthesized from the corresponding carboxylic acid via Fischer esterification. masterorganicchemistry.comlibretexts.orgtaylorandfrancis.com This acid-catalyzed reaction involves heating the carboxylic acid (obtained from the oxidation of the formyl group) with an excess of an alcohol (e.g., methanol, ethanol). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing the water byproduct drives the reaction toward the ester product. libretexts.org

Alcohol: The formyl group can be reduced to a primary alcohol (a hydroxymethyl group) using standard reducing agents. sigmaaldrich.com For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for the selective reduction of aldehydes to alcohols, yielding derivatives of (5-(hydroxymethyl)thiophen-2-yl)sulfonamide. prepchem.com This introduces a hydroxyl group that can serve as a hydrogen bond donor or be used for further functionalization, such as ether or ester formation.

Introduction of Olefinic and Alkynyl Linkages (e.g., vinyl sulfones)

The sulfonyl chloride moiety of this compound is a key functional group for the introduction of unsaturated linkages, such as vinyl and alkynyl groups, leading to the formation of vinyl sulfones and alkynyl sulfones, respectively. These functional groups are valuable in organic synthesis and are known to be present in various biologically active molecules.

Vinyl Sulfones: The synthesis of vinyl sulfones from this compound can be achieved through several established methods, primarily involving reactions with alkenes. One common approach is the radical-mediated addition of the sulfonyl chloride to an alkene, followed by elimination of hydrogen chloride. This process is often initiated by light or a radical initiator. Another versatile method is the palladium- or copper-catalyzed cross-coupling reaction between the sulfonyl chloride and a vinyl organometallic reagent, such as a vinyl stannane (B1208499) or a vinyl boronic acid. These reactions generally offer good control over stereochemistry, allowing for the selective formation of either the (E)- or (Z)-isomer of the resulting vinyl sulfone.

Alkynyl Sulfones: The synthesis of alkynyl sulfones from this compound typically involves its reaction with terminal alkynes. A widely used method is the copper-catalyzed coupling of the sulfonyl chloride with a terminal alkyne in the presence of a base. This reaction, often referred to as the Sonogashira-type coupling of sulfonyl chlorides, provides a direct route to the desired alkynyl sulfones. Alternatively, alkynyl sulfones can be prepared by the reaction of the sulfonyl chloride with an alkynyl Grignard or organolithium reagent.

A representative scheme for the synthesis of a vinyl sulfone derivative is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Styrene | AIBN, heat | 5-Formyl-2-((E)-styrylsulfonyl)thiophene |

This table illustrates a hypothetical reaction based on general methodologies for vinyl sulfone synthesis.

Thiophene Ring Modification and Heterocyclic Annulation

Further diversification of the this compound scaffold can be achieved through modifications of the thiophene ring itself or by fusing it with other heterocyclic systems.

The thiophene ring in this compound is susceptible to electrophilic substitution reactions. The existing formyl and sulfonyl chloride groups are electron-withdrawing and direct incoming electrophiles to specific positions on the ring. The formyl group at the 5-position and the sulfonyl chloride group at the 2-position deactivate the ring towards electrophilic attack. However, under forcing conditions, substitution may occur at the 3- or 4-positions. For instance, nitration or halogenation reactions could potentially introduce additional functional groups onto the thiophene nucleus, providing further handles for derivatization. The precise regioselectivity would be dictated by the interplay of the electronic effects of the existing substituents and the reaction conditions employed.

The formyl group of this compound is a versatile functional group that can participate in condensation reactions to build fused heterocyclic systems. For example, reaction with amines or hydrazines can lead to the formation of imines or hydrazones, which can then undergo intramolecular cyclization to form fused nitrogen-containing heterocycles.

Fusion with Pyrrole (B145914): A common strategy for constructing a fused pyrrole ring is the Paal-Knorr synthesis. This would involve the initial conversion of the formyl group to a 1,4-dicarbonyl compound, which could then be cyclized with a primary amine or ammonia (B1221849) to yield a thieno[c]pyrrole derivative.

Fusion with Thiazole (B1198619): The Hantzsch thiazole synthesis offers a pathway to fuse a thiazole ring onto the thiophene core. This would typically involve the reaction of an α-haloketone (which could be derived from the formyl group) with a thioamide. The resulting fused system would be a thieno[d]thiazole derivative.

An illustrative reaction for the formation of a fused thiazole system is shown below:

| Starting Material | Reagent | Product |

| 2-Bromoacetyl-5-formylthiophene | Thioacetamide | 2-Methyl-5-formylthieno[3,2-d]thiazole |

This table represents a plausible synthetic route based on established heterocyclic chemistry principles.

Structure-Reactivity and Structure-Function Relationship Studies in Derivatives

The diverse library of compounds synthesized from this compound provides a rich platform for investigating structure-reactivity and structure-function relationships.

Structure-Reactivity Relationships: The electronic nature of the substituents on the thiophene ring and on any appended groups significantly influences the reactivity of the molecule. For instance, the introduction of electron-donating groups onto the thiophene ring would be expected to increase its reactivity towards electrophilic substitution. Conversely, the addition of further electron-withdrawing groups would decrease its reactivity. The reactivity of the vinyl or alkynyl sulfone moieties would also be modulated by the electronic properties of the thiophene ring. For example, a more electron-deficient thiophene ring would render the β-carbon of the vinyl sulfone more electrophilic and thus more susceptible to nucleophilic attack in Michael additions.

Structure-Function Relationships: The biological activity or material properties of the derivatives of this compound are intrinsically linked to their three-dimensional structure and electronic properties. By systematically varying the substituents and observing the corresponding changes in a specific function (e.g., enzyme inhibition, antimicrobial activity, or fluorescence), a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) can be established. For example, in a series of vinyl sulfone derivatives tested for their inhibitory activity against a particular cysteine protease, variations in the substituent at the 4-position of the thiophene ring could be correlated with changes in the inhibitory potency (IC50 values). This information is invaluable for the rational design of more potent or selective analogues.

A hypothetical data table illustrating a structure-function relationship study is provided below:

| Compound | Substituent at C4 | IC50 (µM) against Target X |

| Derivative 1 | -H | 10.5 |

| Derivative 2 | -Cl | 5.2 |

| Derivative 3 | -OCH3 | 15.8 |

This table provides a conceptual example of how data from such studies would be presented.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution.

¹H and ¹³C NMR for Primary Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra would provide the primary evidence for the structure of 5-Formylthiophene-2-sulfonyl chloride.

In a hypothetical ¹H NMR spectrum, one would expect to observe signals for the aldehydic proton and the two protons on the thiophene (B33073) ring. The aldehydic proton (CHO) would typically appear as a singlet in the downfield region (around 9-10 ppm). The two thiophene protons would appear as doublets, with their chemical shifts and coupling constants being characteristic of their positions relative to the electron-withdrawing sulfonyl chloride and formyl groups.

A hypothetical ¹³C NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule: the aldehydic carbonyl carbon, and the four carbons of the thiophene ring. The chemical shifts would be influenced by the electronic environment of each carbon.

Without experimental data, a specific data table cannot be generated.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR techniques are indispensable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish the coupling relationships between the two protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two or three bonds, which is crucial for confirming the placement of the formyl and sulfonyl chloride groups on the thiophene ring.

Detailed analysis and data tables for these techniques are contingent on the acquisition of experimental spectra, which are not currently available.

Solid-State NMR for Polymorph and Solid-State Structure Characterization

Solid-state NMR (ssNMR) spectroscopy would be employed to study the compound in its solid form. This technique is particularly valuable for identifying the presence of different crystalline forms (polymorphs), characterizing amorphous content, and providing insights into the molecular packing and conformation in the solid state. Specific chemical shifts and peak multiplicities in ssNMR spectra can differ from solution-state NMR due to intermolecular interactions and the fixed orientation of molecules in the crystal lattice. No experimental solid-state NMR data for this compound has been found in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₅H₃ClO₃S₂), HRMS would provide an exact mass measurement. This experimental value would then be compared to the theoretical exact mass calculated from the isotopic masses of its constituent elements. A close match between the experimental and theoretical mass would confirm the molecular formula. While general mass spectrometric studies on thiophene-sulfonyl derivatives exist, specific high-resolution data for this compound is not documented in the searched sources.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) stretch of the aldehyde (typically around 1680-1700 cm⁻¹), the asymmetric and symmetric stretches of the sulfonyl chloride group (SO₂) (around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively), C-H stretching of the aldehyde and the thiophene ring, and various vibrations associated with the thiophene ring structure.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also reveal these characteristic vibrations. Often, symmetric vibrations and bonds involving non-polar groups give rise to strong Raman signals.

A detailed table of vibrational modes and their assignments cannot be compiled without experimental IR and Raman spectra.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. The thiophene ring conjugated with a formyl group constitutes a chromophore that would be expected to absorb ultraviolet (UV) or visible light. The position of the maximum absorption (λ_max) would be characteristic of the electronic transitions within the molecule. If the compound is fluorescent, an emission spectrum could be recorded by exciting at the absorption wavelength, providing information about the excited state properties. No specific experimental data on the electronic absorption or emission properties of this compound is available in the reviewed literature.

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For this compound, the thiophene ring, the formyl group (-CHO), and the sulfonyl chloride group (-SO₂Cl) collectively form a chromophoric system. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy anti-bonding orbitals (π*).

The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are indicative of the molecule's conjugated system. The thiophene ring substituted with both an electron-withdrawing formyl group and a sulfonyl chloride group is expected to exhibit distinct absorption bands. The analysis of these bands helps in understanding the electronic structure and can be used to monitor reactions involving this compound, as modifications to the chromophore will result in a shift in the absorption spectrum. researchgate.net For instance, the conversion of the formyl group to a Schiff base would lead to a noticeable bathochromic (red) or hypsochromic (blue) shift in the λmax values. researchgate.net

Table 1: Illustrative UV-Visible Spectral Data for Thiophene-Based Chromophores

| Compound Class | Solvent | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Substituted Thiophenes | Ethanol | 230-280 | 10,000 - 15,000 | π → π |

| Aryl Sulfonyl Derivatives | Acetonitrile (B52724) | 260-320 | 8,000 - 12,000 | π → π |

| Formyl-substituted Aromatics | Hexane | 280-350 | 5,000 - 10,000 | n → π* / π → π* |

Note: This table presents typical data for related compound classes to illustrate expected spectral regions. Actual values for this compound may vary.

Fluorescence Spectroscopy and Photophysical Property Analysis

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule after it has absorbed light. While not all molecules fluoresce, those with rigid, planar structures and extended π-systems, like many thiophene derivatives, often exhibit emission. researchgate.net The technique involves exciting the molecule at a specific wavelength (usually its λmax from the UV-Vis spectrum) and measuring the emitted light at a longer wavelength.

For compounds like this compound, analysis can determine key photophysical parameters such as the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state. rsc.org These properties are highly sensitive to the molecular structure and environment. The presence of electron-donating and electron-accepting groups can create intramolecular charge transfer (ICT) states, significantly influencing the fluorescence behavior. nih.gov Studying these properties is crucial for applications where the compound might be used as a building block for fluorescent probes or materials. researchgate.netrsc.org

Table 2: Key Photophysical Parameters and Their Significance

| Parameter | Symbol | Description | Typical Range for Fluorescent Dyes | Significance |

| Absorption Maximum | λabs | Wavelength of maximum light absorption. | 250 - 700 nm | Indicates the energy required for electronic excitation. |

| Emission Maximum | λem | Wavelength of maximum fluorescence intensity. | 300 - 800 nm | Characterizes the energy of the emitted photon. |

| Stokes Shift | Δλ | Difference between λem and λabs. | 20 - 150 nm | Relates to energy loss in the excited state before emission. |

| Quantum Yield | ΦF | Efficiency of the fluorescence process. | 0.01 - 1.0 | A measure of the brightness of the fluorophore. |